molecular formula C18H12N2O2Zn B077161 Zinc 8-quinolinolate CAS No. 13978-85-3

Zinc 8-quinolinolate

Cat. No. B077161
CAS RN: 13978-85-3
M. Wt: 353.7 g/mol
InChI Key: HTPBWAPZAJWXKY-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09090820B2

Procedure details

A cooling tube and a stirrer were set in a 100 ml eggplant flask. 2.8 g (11 mmol) of zinc acetylacetonate (made by Tokyo Chemical Industry Co., Ltd.), 50 mL of dimethylformamide, and 3.19 g (22 mmol) of 8-quinolinol were placed in the flask to obtain a dimethylformamide dispersion liquid of bis(8-hydroxyquinolinato)zinc(II) (Znq2). The dispersion liquid was dropped into 1000 ml of water little by little. The deposited solid was filtered, and recovered. The recovered solid was washed with a small amount of methanol, and dried to obtain 2.5 g of a powder of Znq2 (yield of 64%).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
3.19 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.[Zn+2:15].[N:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][C:24]=2[OH:26])[CH:19]=[CH:18][CH:17]=1>CN(C)C=O>[CH:22]1[CH:23]=[C:24]([O-:26])[C:25]2[N:16]=[CH:17][CH:18]=[CH:19][C:20]=2[CH:21]=1.[CH:22]1[CH:23]=[C:24]([O-:26])[C:25]2[N:16]=[CH:17][CH:18]=[CH:19][C:20]=2[CH:21]=1.[Zn+2:15] |f:0.1.2,5.6.7|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Zn+2]
Step Two
Name
Quantity
3.19 g
Type
reactant
Smiles
N1=CC=CC2=CC=CC(=C12)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A cooling tube and a stirrer were set in a 100 ml eggplant flask

Outcomes

Product
Name
Type
product
Smiles
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Zn+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.